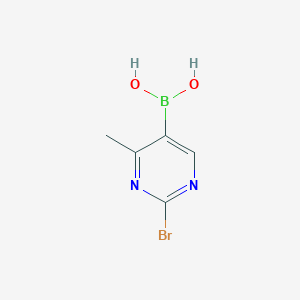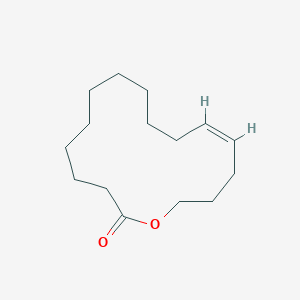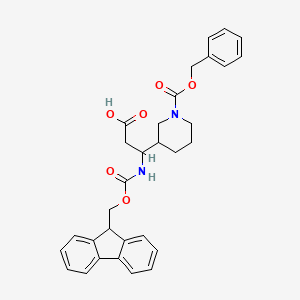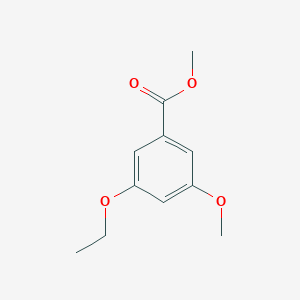
6-O-Acetyl-234-tri-O-benzyl-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose: is a derivative of D-glucose, a simple sugar that is an important energy source in living organisms. This compound is characterized by the presence of acetyl and benzyl groups attached to the glucose molecule, which modify its chemical properties and reactivity. It is often used in organic synthesis and carbohydrate chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose typically involves the protection of hydroxyl groups on the glucose molecule with benzyl groups, followed by acetylation at the 6-position. One common method involves the use of benzyl chloride and a base to introduce the benzyl groups, followed by acetylation using acetic anhydride and a catalyst such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of the molecule.
Substitution: The benzyl and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as thiols or amines, often in the presence of a catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is used as a building block for more complex molecules. Its protected hydroxyl groups allow for selective reactions at specific positions on the glucose molecule .
Biology: The compound can be used in the study of carbohydrate-protein interactions, as the benzyl groups can mimic natural glycosidic linkages. This makes it useful in the development of glycomimetics and other biologically active compounds .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities. The ability to modify the glucose molecule selectively allows for the design of targeted drugs .
Industry: In the chemical industry, 6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of 6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose involves its ability to undergo selective chemical reactions due to the presence of protective groups. These groups can be removed or modified under specific conditions, allowing for precise control over the reactivity of the glucose molecule. The molecular targets and pathways involved depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound has benzyl groups at all four hydroxyl positions, making it more protected and less reactive than 6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar to the glucopyranose derivative but with a different sugar backbone, leading to different reactivity and applications.
Uniqueness: 6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is unique due to the specific pattern of protection and acetylation, which allows for selective reactions at the 6-position. This makes it particularly useful in synthetic chemistry where precise control over reactivity is required .
Propriétés
IUPAC Name |
[6-hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O7/c1-21(30)32-20-25-26(33-17-22-11-5-2-6-12-22)27(34-18-23-13-7-3-8-14-23)28(29(31)36-25)35-19-24-15-9-4-10-16-24/h2-16,25-29,31H,17-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWBTSOKCOYZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12093345.png)


![Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate](/img/structure/B12093354.png)

![2-[6-[3-[6-[[6-[[5-[5-(6-ethyl-5-hydroxy-5-methyloxan-2-yl)-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B12093378.png)



